2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride
Overview
Description
“2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can be achieved through several methods. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” includes a 1,2,4-oxadiazole ring, which serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds . The 1,2,4-oxadiazole ring can undergo various reactions with different nucleophiles, and additional electrophilic activation is often required for these transformations .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can undergo various chemical reactions. These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products . To achieve the synthetic transformations of the 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole moiety, present in 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine, has been extensively studied for its potential as an anti-infective agent. Research indicates that compounds with this moiety exhibit significant anti-bacterial , anti-viral , and anti-leishmanial activities . This makes it a promising candidate for the development of new drugs targeting resistant strains of microorganisms.
Antifungal Activity
Derivatives of amino-oxadiazole, such as 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine, have shown distinctive antifungal activity. They have been tested against various fungal strains like Alternaria alternata , Fusarium oxysporum , and Curvularia lunata , indicating their potential in treating fungal infections .
Anti-Trypanosomal Activity
The compound has been studied for its effectiveness against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies suggest that 1,2,4-oxadiazoles could inhibit the cysteine protease cruzain, a crucial enzyme for the parasite’s survival .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, disrupting their normal function and leading to the death of the pathogen .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been shown to exhibit broad-spectrum biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that they may have a broad range of effects at the molecular and cellular levels.
Safety and Hazards
The safety and hazards associated with “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” include the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORFBOQFXAPQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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